Fluperolone - 3841-11-0

Fluperolone

Catalog Number: EVT-1795647
CAS Number: 3841-11-0
Molecular Formula: C22H29FO5
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fluperolone is derived from the natural steroid hormone cortisol, which is produced by the adrenal glands. Its classification as a corticosteroid places it within a broader category of drugs that mimic the effects of hormones produced by the adrenal cortex. These compounds are widely used in clinical settings to manage conditions such as asthma, allergies, and autoimmune diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fluperolone typically involves several steps that transform precursor compounds into the final corticosteroid product. One common method includes:

  1. Starting Materials: The synthesis often begins with a steroid backbone, such as pregnenolone or progesterone.
  2. Chemical Modifications: Key modifications involve halogenation (e.g., chlorination) and hydroxylation to introduce functional groups necessary for biological activity.
  3. Reactions: Reactions such as oxidation and reduction are employed to achieve the desired functional groups. For instance, the introduction of a fluorine atom enhances its potency and selectivity.
  4. Purification: The final product is purified using techniques like chromatography to ensure high purity and efficacy.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) can vary based on the synthetic route chosen but generally adhere to established protocols for steroid synthesis.

Molecular Structure Analysis

Structure and Data

Fluperolone has a complex molecular structure characterized by multiple rings typical of steroid compounds. Its chemical formula is C21H25ClF2O4C_{21}H_{25}ClF_2O_4, indicating the presence of chlorine and fluorine substituents that enhance its pharmacological properties.

  • Molecular Weight: Approximately 432.88 g/mol
  • Functional Groups: Contains ketone, hydroxyl, and halogen functional groups which contribute to its biological activity.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Fluperolone undergoes various chemical reactions that can modify its structure or influence its activity:

  1. Hydroxylation: Introduction of hydroxyl groups can enhance solubility and bioavailability.
  2. Hydrolysis: Under certain conditions, ester bonds may hydrolyze, affecting stability.
  3. Halogen Exchange: The presence of halogens allows for potential substitution reactions which can fine-tune its pharmacological profile.

These reactions are critical for developing derivatives with improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

Fluperolone exerts its effects primarily through binding to glucocorticoid receptors in target cells. This interaction initiates a cascade of events:

  1. Receptor Activation: Upon binding, the receptor undergoes a conformational change that allows it to translocate to the nucleus.
  2. Gene Regulation: The activated receptor interacts with specific DNA sequences (glucocorticoid response elements), leading to upregulation or downregulation of target genes involved in inflammation and immune response.
  3. Anti-inflammatory Effects: This results in decreased production of pro-inflammatory cytokines and mediators, effectively reducing inflammation.

Data from pharmacological studies indicate that Fluperolone is effective at low doses due to its high affinity for glucocorticoid receptors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluperolone exhibits distinct physical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical properties include:

  • pH Range: Typically acidic due to the presence of carboxylic acid groups.
  • Melting Point: Approximately 200°C, indicating thermal stability.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Fluperolone is utilized in various clinical applications due to its potent anti-inflammatory properties:

  1. Dermatology: Effective in treating skin conditions such as eczema, psoriasis, and dermatitis.
  2. Pulmonology: Used in inhaled formulations for managing asthma exacerbations.
  3. Rheumatology: Administered for autoimmune disorders like rheumatoid arthritis due to its ability to suppress immune responses.

Research continues into optimizing its formulations for better delivery systems and minimizing side effects while maximizing therapeutic benefits.

Historical Context & Evolution of Fluperolone Research

Emergence in Synthetic Glucocorticoid Development (1960s–1980s)

Fluperolone (chemical name: 9α-Fluoro-11β,17α,21-trihydroxy-21-methylpregna-1,4-diene-3,20-dione) emerged during a transformative period in glucocorticoid research characterized by intensive structural modification of the steroid backbone. As a synthetic glucocorticoid corticosteroid, its core structure featured strategic modifications aimed at optimizing therapeutic efficacy: a 1,2-unsaturated bond enhancing glucocorticoid receptor affinity, a 9α-fluorine atom amplifying anti-inflammatory potency, and a distinctive 21-methyl group altering metabolic stability [1]. This molecular engineering positioned fluperolone within the broader pharmacological quest to dissociate anti-inflammatory effects from mineralocorticoid activity—a central challenge in mid-20th century steroid chemistry [1] [4].

Despite promising preclinical profiles observed in laboratory models, fluperolone itself never progressed to clinical commercialization. Its emergence coincided with the golden age of steroid development (1950s-1970s), where researchers systematically explored halogenation and alkyl substitutions across the pregnane skeleton. The 21-methyl modification represented a less common structural variation compared to conventional esterification at C-21, potentially offering novel pharmacokinetic properties [4]. Contemporary scientific literature from this era reflects significant interest in fluperolone's mechanism, with in vitro studies confirming its classification as a glucocorticoid receptor agonist, though with lower receptor binding affinity than later optimized compounds like dexamethasone [1] [4].

Table 1: Key Structural Features of Fluperolone

PositionModificationTheoretical Rationale
C-1,2Double bondEnhanced glucocorticoid receptor affinity
C-9FluorinationIncreased anti-inflammatory potency (10x over non-fluorinated analogs)
C-21Methyl groupAltered metabolic stability and hydrophobicity
C-11βHydroxyl groupCritical for glucocorticoid receptor activation

Patent Landscape and Unmet Commercialization Trajectories

The intellectual property landscape surrounding fluperolone reveals a compound caught in the gap between pharmacological promise and commercial realization. Unlike its esterified derivative fluperolone acetate, fluperolone lacked dedicated patent protection as a distinct active pharmaceutical ingredient (API). This absence from primary pharmaceutical patents of the 1960s–1980s suggests several possibilities: insufficient therapeutic differentiation from marketed glucocorticoids, undisclosed stability or formulation challenges, or strategic prioritization of its ester derivative [3].

Patent activity from this era (exemplified by WO2003064443A2) focused heavily on corticosteroid derivatives with enhanced dermal penetration or modified release profiles, including nitrate esters and prodrugs [3]. Fluperolone's unmodified structure may have been perceived as lacking competitive advantages in this evolving landscape. While fluperolone acetate secured patent coverage through specific formulation claims (e.g., topical compositions with penetration enhancers like Azone®), the parent compound remained commercially unexplored despite its synthesis being documented in chemical literature [3] [4]. This bifurcation in development pathways highlights the critical role of pharmaceutical economics in determining which molecules transition from laboratory curiosities to therapeutic agents.

Table 2: Patent Status and Commercial Trajectory

CompoundPatent StatusCommercial OutcomeKey Development Period
FluperoloneNo dedicated patents identifiedNever marketed1960s–1980s (research only)
Fluperolone acetateCovered under formulation/composition patents (e.g., with penetration enhancers)Marketed as topical anti-inflammatory (Alacortril®, Methral®)Early 1960s (first clinical trials 1963)

Comparative Analysis With Marketed Derivatives (e.g., Fluperolone Acetate)

Fluperolone acetate (CAS 2119-75-7) represents the commercially realized iteration of the parent compound, overcoming pharmacological limitations through esterification. This C-21 acetate ester modification profoundly altered the molecule's physicochemical properties:

  • Molecular Properties: The addition of the acetate group increased the molecular weight from 392.47 g/mol (fluperolone) to 434.5 g/mol, enhancing lipophilicity (logP increase of ~1.5 units) critical for dermal penetration and stratum corneum retention [4].
  • Therapeutic Application: While fluperolone lacked a defined therapeutic niche, fluperolone acetate emerged as a specialized topical anti-inflammatory agent. Clinical studies in the 1960s (e.g., 0.1% ointment formulations) demonstrated efficacy against psoriasis, eczema, and contact dermatitis, leveraging its localized activity and reduced systemic absorption compared to oral glucocorticoids [4].
  • Brand Positioning: Marketed under trade names including Alacortril® and Methral® (research code P-1742), fluperolone acetate occupied a mid-potency segment of the topical corticosteroid market. Unlike its parent compound, it benefited from formulation patents combining corticosteroids with skin penetration enhancers—a key innovation in 1980s dermatological pharmacology [4] [8].

The divergent fates of these structurally related molecules underscore how minor chemical alterations can determine commercial viability. Fluperolone acetate's success hinged not merely on its anti-inflammatory mechanism, but on its optimization for a specific delivery route and therapeutic niche—advantages the unesterified fluperolone could not achieve despite its structural sophistication.

Table 3: Comparative Molecular and Developmental Profiles

CharacteristicFluperoloneFluperolone Acetate
Chemical FormulaC₂₂H₂₉FO₅C₂₄H₃₁FO₆
Molecular Weight392.47 g/mol434.50 g/mol
Stereochemistry8 defined stereocenters8 defined stereocenters
Primary IndicationNone (unmarketed)Inflammatory dermatoses (psoriasis, eczema)
FormulationNot developed0.1% ointment (transdermal)
Originator ReferencesResearch compounds onlyP-1742, Methral (1960s)
StatusPharmacological tool compoundMarketed topical drug (historical)

Properties

CAS Number

3841-11-0

Product Name

Fluperolone

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(2S)-2-hydroxypropanoyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H29FO5/c1-12(24)18(27)21(28)9-7-15-16-5-4-13-10-14(25)6-8-19(13,2)22(16,23)17(26)11-20(15,21)3/h6,8,10,12,15-17,24,26,28H,4-5,7,9,11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

SLVCCRYLKTYUQP-DVTGEIKXSA-N

SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O

Canonical SMILES

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.